Thelepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thelepin is a member of benzofurans.
Scientific Research Applications
Synthesis and Origin
- Thelepin was first synthesized from thelephenol using oxidation methods involving brominated 2,4’-dihydroxydiarylmethanes. This synthesis was inspired by its natural origin from the marine annelid Thelepus setosus (Tsuge, Watanabe, & Kanemasa, 1984).
Application in DNA Aptamers
- Thelepin analogs have potential applications in the development of DNA aptamers. Research shows that introducing unique structures like mini-hairpin DNA into unnatural-base DNA aptamers can enhance their stability and effectiveness, potentially making them suitable as drug candidates targeting specific proteins (Matsunaga et al., 2015).
Antifungal Activity
- Thelepin, due to its structural similarity with griseofulvin, an antimicrobial agent, exhibits antifungal activity. This was discovered upon its isolation from Thelepus setosus, alongside other compounds like isovaleramide and thelephenol (Higa & Scheuer, 1975).
Enhancement of Pyrrole-Imidazole Polyamides
- Modifications in pyrrole-imidazole (Py-Im) polyamides, a class of DNA-binding compounds, have shown potential for increased biological activity. Thelepin-related research contributes to this field by exploring structural modifications to increase the effectiveness of these compounds in cellular environments (Meier, Montgomery, & Dervan, 2012).
Role in Genetic Expression Regulation
- Studies related to Thelepin have contributed to the understanding of gene expression regulation through interactions with DNA. This involves researching molecules like pyrrole-imidazole polyamides and their ability to modulate gene expression by interacting with specific DNA sequences (Wu, Wang, Fang, & Su, 2018).
Potential in Cancer Treatment
- Research has indicated that compounds like chalepin, which share similarities with Thelepin, have the potential to induce apoptosis in cancer cells, like breast cancer cells (MCF7). This suggests a possible avenue for Thelepin or its analogs in cancer treatment (Fakai, Abd Malek, & Karsani, 2019).
properties
CAS RN |
52498-93-8 |
---|---|
Product Name |
Thelepin |
Molecular Formula |
C14H9Br3O3 |
Molecular Weight |
464.93 g/mol |
IUPAC Name |
2',6',7-tribromo-5-(hydroxymethyl)spiro[3H-1-benzofuran-2,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C14H9Br3O3/c15-9-2-7(6-18)1-8-3-14(20-13(8)9)4-10(16)12(19)11(17)5-14/h1-2,4-5,18H,3,6H2 |
InChI Key |
LNKWAVLAOSVMOE-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=CC(=C2)CO)Br)OC13C=C(C(=O)C(=C3)Br)Br |
Canonical SMILES |
C1C2=C(C(=CC(=C2)CO)Br)OC13C=C(C(=O)C(=C3)Br)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.